molecular formula C40H90N14O39S3 B10799811 Dihydrostreptomycin (sulfate)

Dihydrostreptomycin (sulfate)

Cat. No.: B10799811
M. Wt: 1487.4 g/mol
InChI Key: CPCGVKYBYKKTBF-VPKRTVRWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydrostreptomycin (sulfate) is a semisynthetic aminoglycoside antibiotic derived from streptomycin. It is primarily used in veterinary medicine to treat bacterial infections. The compound exhibits bactericidal properties by interfering with protein synthesis in bacteria, leading to the production of defective proteins and ultimately bacterial cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydrostreptomycin is synthesized by the reduction of streptomycin using hydrogen. The process involves the catalytic hydrogenation of streptomycin in the presence of a suitable catalyst, such as palladium on carbon, under controlled conditions of temperature and pressure .

Industrial Production Methods: Industrial production of dihydrostreptomycin involves large-scale fermentation processes to produce streptomycin, followed by its chemical reduction to dihydrostreptomycin. The fermentation process utilizes specific strains of Streptomyces bacteria, which are cultured in nutrient-rich media to produce streptomycin. The streptomycin is then extracted and purified before undergoing catalytic hydrogenation to yield dihydrostreptomycin .

Chemical Reactions Analysis

Types of Reactions: Dihydrostreptomycin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The primary mechanism of action of dihydrostreptomycin involves binding to the bacterial ribosome, specifically the S12 protein in the 30S ribosomal subunit. This binding interferes with the initiation complex between messenger RNA and the bacterial ribosome, leading to the synthesis of defective, nonfunctional proteins. Additionally, dihydrostreptomycin can bind to the mechanosensitive channel of large conductance (MscL) in bacterial cells, modifying its conformation and allowing the passage of ions and the antibiotic itself into the cell .

Comparison with Similar Compounds

    Streptomycin: The parent compound from which dihydrostreptomycin is derived.

    Gentamicin: Another aminoglycoside antibiotic with a broader spectrum of activity but different mechanisms of resistance.

    Kanamycin: Similar to dihydrostreptomycin in its mechanism of action but used for different bacterial infections.

Uniqueness: Dihydrostreptomycin is unique in its specific binding to the S12 protein in the bacterial ribosome and its ability to interact with the MscL channel, enhancing its antibacterial potency. Its semisynthetic nature allows for modifications that can improve its efficacy and reduce resistance .

Properties

Molecular Formula

C40H90N14O39S3

Molecular Weight

1487.4 g/mol

IUPAC Name

2-[(1S,2R,3R,4S,5R,6R)-3-(diaminomethylideneamino)-2,4,5-trihydroxy-6-[(2R,3R,4R,5S)-4-hydroxy-4-(hydroxymethyl)-5-methyl-3-[(2R,3S,4S,5R,6R)-4,5,6-trihydroxy-3-(methylamino)oxan-2-yl]oxyoxolan-2-yl]oxycyclohexyl]guanidine;sulfuric acid;trihydrate

InChI

InChI=1S/2C20H39N7O12.3H2O4S.3H2O/c2*1-4-20(35,3-28)14(38-16-7(25-2)10(31)12(33)15(34)39-16)17(36-4)37-13-6(27-19(23)24)8(29)5(26-18(21)22)9(30)11(13)32;3*1-5(2,3)4;;;/h2*4-17,25,28-35H,3H2,1-2H3,(H4,21,22,26)(H4,23,24,27);3*(H2,1,2,3,4);3*1H2/t2*4-,5+,6-,7-,8+,9-,10-,11+,12+,13+,14-,15+,16+,17-,20+;;;;;;/m00....../s1

InChI Key

CPCGVKYBYKKTBF-VPKRTVRWSA-N

Isomeric SMILES

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)O)O)O)NC)(CO)O.C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)O)O)O)NC)(CO)O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)O)O)O)NC)(CO)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)O)O)O)NC)(CO)O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Origin of Product

United States

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